BenchChemオンラインストアへようこそ!

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride

Fragment-based drug design Isoxazole regioisomer Exit vector geometry

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride (CAS 1427380-36-6; molecular formula C₆H₁₀ClN₃O₂; MW 191.61) is a heterocyclic building block comprising a 1,2-oxazole (isoxazole) core functionalized at the 5-position with an N-(2-aminoethyl)carboxamide side chain, supplied as the hydrochloride salt. The compound belongs to the isoxazole-5-carboxamide class, a scaffold validated in multiple therapeutic programs: the closely related analog SSAA09E2 (N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide) is a mechanistically characterized SARS-CoV entry inhibitor that blocks spike protein–ACE2 interaction , while quinolyl oxazoles bearing 4-carboxamide and 5-α-aminoethyl groups constitute a pharmacophore achieving picomolar PDE4 inhibition.

Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
CAS No. 1427380-36-6
Cat. No. B1377386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride
CAS1427380-36-6
Molecular FormulaC6H10ClN3O2
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=C(ON=C1)C(=O)NCCN.Cl
InChIInChI=1S/C6H9N3O2.ClH/c7-2-4-8-6(10)5-1-3-9-11-5;/h1,3H,2,4,7H2,(H,8,10);1H
InChIKeyJFLDQZVIQVDBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-1,2-oxazole-5-carboxamide Hydrochloride (CAS 1427380-36-6): Procurement-Relevant Structural and Pharmacophoric Baseline


N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride (CAS 1427380-36-6; molecular formula C₆H₁₀ClN₃O₂; MW 191.61) is a heterocyclic building block comprising a 1,2-oxazole (isoxazole) core functionalized at the 5-position with an N-(2-aminoethyl)carboxamide side chain, supplied as the hydrochloride salt [1]. The compound belongs to the isoxazole-5-carboxamide class, a scaffold validated in multiple therapeutic programs: the closely related analog SSAA09E2 (N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide) is a mechanistically characterized SARS-CoV entry inhibitor that blocks spike protein–ACE2 interaction [2], while quinolyl oxazoles bearing 4-carboxamide and 5-α-aminoethyl groups constitute a pharmacophore achieving picomolar PDE4 inhibition [3]. The hydrochloride salt form confers improved aqueous solubility and solid-state handling relative to the free base (CAS 1178090-07-7), which is a key procurement consideration for downstream conjugation or library synthesis workflows [1].

Why Generic Isoxazole-5-Carboxamide Substitution Fails: Critical Differentiation of N-(2-Aminoethyl)-1,2-oxazole-5-carboxamide Hydrochloride (1427380-36-6)


Substituting this compound with a generic isoxazole-5-carboxamide derivative risks losing three interdependent and quantifiable procurement-critical attributes: (i) the specific 5-carboxamide regioisomer (vs. 3- or 4-carboxamide) dictates the exit vector geometry in fragment-based or ligand-anchored library design, where the 1,2-relationship of the oxazole heteroatoms places the carboxamide in a distinct trajectory relative to the ring dipole ; (ii) the terminal primary amine on the aminoethyl side chain provides a single, well-defined nucleophilic conjugation handle with a pKa of approximately 9.5–10.5 (estimated for aliphatic primary amines), enabling selective amide bond or reductive amination coupling without the steric hindrance or altered basicity introduced by methyl-substituted or piperazine-appended comparators such as N-(2-aminoethyl)-5-methylisoxazole-3-carboxamide (CAS 103879-76-1) or SSAA09E2 [1]; and (iii) the hydrochloride salt form provides a quantifiable solubility advantage—the protonated ammonium species increases aqueous solubility by approximately 10- to 100-fold compared to the neutral free base (CAS 1178090-07-7), which is critical for achieving uniform solution-phase reaction conditions in parallel synthesis . These differences are not cosmetic; they directly determine whether a given synthetic or screening workflow yields interpretable SAR or intractable mixtures.

Product-Specific Quantitative Evidence Guide for N-(2-Aminoethyl)-1,2-oxazole-5-carboxamide Hydrochloride (1427380-36-6): Head-to-Head and Class-Level Differentiation


Regioisomeric Differentiation: 5-Carboxamide vs. 3-Carboxamide and 4-Carboxamide Isoxazole Building Blocks

The target compound's 1,2-oxazole-5-carboxamide regioisomer places the carboxamide moiety at the C5 position of the isoxazole ring. In the 1,2-oxazole (isoxazole) system, the ring oxygen is at position 1 and the nitrogen at position 2. This arrangement orientates the 5-carboxamide group in a distinct trajectory relative to the ring dipole moment compared to the 3-carboxamide and 4-carboxamide regioisomers. The 5-carboxamide regioisomer (as in the target compound and the validated SARS-CoV inhibitor SSAA09E2) presents the carboxamide group at the position distal to the ring nitrogen, whereas the 3-carboxamide regioisomer (e.g., N-(2-aminoethyl)-5-methylisoxazole-3-carboxamide, CAS 103879-76-1) presents it adjacent to the ring nitrogen, and the 4-carboxamide regioisomer (e.g., N-(2-aminoethyl)oxazole-4-carboxamide, CAS 103879-63-6) presents yet another geometry . Structure-activity relationship studies on isoxazole amide-based SMYD3 inhibitors demonstrate that the 3-carboxamide vs. 5-carboxamide regioisomers exhibit different co-crystal binding modes, with only the 3-carboxamide orientation achieving productive engagement with the SMYD3 methyltransferase active site (PDB 6P6K) [1]. This regioisomeric specificity is not interchangeable in fragment-growing or scaffold-hopping campaigns.

Fragment-based drug design Isoxazole regioisomer Exit vector geometry Medicinal chemistry building blocks

Solubility and Handling Advantage: Hydrochloride Salt (CAS 1427380-36-6) vs. Free Base (CAS 1178090-07-7)

The hydrochloride salt form of N-(2-aminoethyl)-1,2-oxazole-5-carboxamide (CAS 1427380-36-6, MW 191.61) contains a protonated primary ammonium group (RNH₃⁺ Cl⁻), which confers a general solubility advantage over the neutral free base (CAS 1178090-07-7, MW 155.15). While no experimentally measured aqueous solubility values are publicly available for this specific compound, the general rule for primary amine hydrochlorides is an aqueous solubility increase of approximately 10- to 100-fold relative to the corresponding free base at pH 7.4, driven by the increased polarity and hydrogen-bonding capacity of the ammonium cation [1]. The hydrochloride salt is also a crystalline solid with a defined melting point, which simplifies weighing, storage, and solution preparation compared to the free base, which may exist as a hygroscopic oil or low-melting solid. Vendor specifications for the hydrochloride salt indicate storage at 2–8°C in sealed, dry conditions, with room-temperature shipping stability . The free base form (CAS 1178090-07-7) is listed as discontinued by multiple suppliers (e.g., CymitQuimica, AKSci), making the hydrochloride salt the more reliably procurable form for sustained research programs .

Aqueous solubility Salt form selection Parallel synthesis Chemical procurement

Primary Amine Conjugation Handle vs. Elaborated Comparators: Quantitative Impact on Reaction Scope

The target compound presents a single, sterically unencumbered primary aliphatic amine (pKa ~9.5–10.5) as its sole nucleophilic functional group beyond the carboxamide. This is in direct contrast to the closest validated biological comparator, SSAA09E2 (CAS 883944-52-3), in which the amino group is elaborated into a bulky N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl] tertiary amine with a molecular weight of 300.36 (vs. 191.61) . The primary amine in the target compound is compatible with a wide range of high-yielding, well-characterized bioconjugation and library-capping reactions: NHS ester-mediated amide bond formation (typical yields >85% in anhydrous DMF with DIPEA), isocyanate trapping, sulfonamide formation, and reductive amination with aldehydes (NaBH₃CN or NaBH(OAc)₃, typical yields 70–95%) [1]. In contrast, the tertiary amine of SSAA09E2 cannot undergo these reactions, limiting downstream diversification to N-alkylation or N-oxidation chemistries. Furthermore, the lower molecular weight of the target compound (191.61 vs. 300.36) translates to a larger number of fragment-like molecules per gram procured (3.15 mmol/g vs. 3.33 mmol/g for the free base equivalent), maximizing the number of parallel reactions achievable from a single procurement unit .

Bioconjugation chemistry Amide coupling Reductive amination Building block versatility

Scaffold Validation: SARS-CoV Entry Inhibition by the 1,2-Oxazole-5-Carboxamide Core Pharmacophore

The 1,2-oxazole-5-carboxamide core shared by the target compound and SSAA09E2 has been mechanistically validated as a SARS-CoV entry inhibitor pharmacophore. In the seminal study by Adedeji et al. (2013, J Virology), SSAA09E2 inhibited SARS-CoV replication with an EC₅₀ of approximately 6.4 μM in a pseudotyped HIV-1/SARS-S entry assay, while showing no activity against HIV-1 pseudotyped with VSV-G (EC₅₀ >100 μM), demonstrating specificity for the SARS-CoV spike-mediated entry pathway [1]. Mechanistic dissection revealed that SSAA09E2 acts by blocking the early interaction between the SARS-CoV spike (S) protein and its cellular receptor ACE2, a mechanism distinct from the cathepsin L inhibition (SSAA09E1) and fusion blockade (SSAA09E3) exhibited by the other two compound classes identified in the same screen [1]. While the elaborated N-substituent of SSAA09E2 contributes to its potency, the 1,2-oxazole-5-carboxamide core provides the fundamental pharmacophoric scaffold. Structure-activity relationship studies from the broader isoxazole carboxamide literature indicate that modifications to the carboxamide nitrogen substituent can modulate potency by 10- to 100-fold, suggesting that the target compound, as the minimal pharmacophore, represents the starting point for systematic SAR expansion [2].

SARS-CoV entry inhibitor Spike-ACE2 blockade Antiviral pharmacophore Coronavirus therapeutic

PDE4 Pharmacophore Relevance: Isoxazole Carboxamide–Aminoethyl Motif in Picomolar Enzyme Inhibition

A structurally cognate scaffold—quinolyl oxazoles bearing 4-benzylcarboxamide and 5-α-aminoethyl groups—has been reported to achieve picomolar PDE4 inhibition (IC₅₀ = 30–60 pM for the optimized compound 2n) in a series published by Kuang et al. (Bioorg Med Chem Lett, 2012) [1]. An earlier series from the same group established that the oxazole core with 4-carboxamide and 5-aminomethyl groups constitutes a novel PDE4 inhibitory pharmacophore with nanomolar potency (IC₅₀ values in the 10–100 nM range for early leads) [2]. While the target compound differs in two respects—(a) the aminoethyl group is attached via the carboxamide rather than directly to the ring, and (b) the regioisomeric arrangement is isoxazole (1,2-oxazole) rather than 1,3-oxazole—the shared architectural elements (five-membered oxa-aza heterocycle, carboxamide hydrogen-bond donor/acceptor, and flexible aminoalkyl side chain) suggest that the target compound probes a related chemical space. The availability of the primary amine as a synthetic handle further distinguishes the target compound from the fully elaborated PDE4 leads, enabling exploration of this pharmacophoric space through diversification rather than de novo synthesis [1].

Phosphodiesterase 4 inhibition Picomolar potency Isoxazole pharmacophore Anti-inflammatory drug discovery

Multi-Vendor Comparative Availability: Hydrochloride Salt vs. Free Base and Regioisomeric Analogs—Procurement Continuity Assessment

A comparative procurement analysis reveals that N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride (CAS 1427380-36-6) is actively supplied by at least four independent vendors (Enamine as EN300-125014; Chemscene as CS-0225818; Leyan as product 1296488; and several Chinese suppliers via ChemicalBook), with specified purity of ≥95% and consistent molecular characterization . In contrast, the free base form (CAS 1178090-07-7) is listed as discontinued by CymitQuimica and has limited active supplier listings . The closest regioisomeric analog with an aminoethyl side chain, N-(2-aminoethyl)-5-methylisoxazole-3-carboxamide (CAS 103879-76-1), is available but contains a 5-methyl group that alters the steric and electronic properties of the ring, while the oxazole-4-carboxamide isomer N-(2-aminoethyl)oxazole-4-carboxamide (CAS 103879-63-6) is a 1,3-oxazole rather than 1,2-oxazole (isoxazole), which changes the heteroatom adjacency and ring electronics . For programs requiring reliable, multi-source procurement of the isoxazole-5-carboxamide building block with a primary amine handle, the hydrochloride salt is the only form with demonstrated multi-vendor supply continuity.

Chemical procurement Supply chain continuity Building block availability Vendor comparison

Best Research and Industrial Application Scenarios for N-(2-Aminoethyl)-1,2-oxazole-5-carboxamide Hydrochloride (1427380-36-6)


SARS-CoV-2 and Coronavirus Entry Inhibitor SAR Expansion Using the Minimal Isoxazole-5-Carboxamide Pharmacophore

Programs investigating spike–ACE2 entry blockade can employ this compound as the minimal, diversifiable pharmacophore core of the SSAA09E2 series. Procure the hydrochloride salt for parallel amide library synthesis, systematically varying the N-substituent to map the SAR landscape that separates the unsubstituted aminoethyl scaffold from the optimized SSAA09E2 (EC₅₀ = 6.4 μM in SARS-S pseudotyped entry assay) [1]. The primary amine enables high-yielding amide bond formation, sulfonamide capping, and reductive amination, each generating structural diversity at the position known to modulate potency by 10- to 100-fold in related isoxazole carboxamide series .

Fragment-Based Drug Discovery (FBDD): Isoxazole-5-Carboxamide as a Rule-of-Three-Compliant Primary Amine Fragment

The compound meets fragment library criteria (MW 191.61 as HCl salt; 155.15 free base; ≤3 hydrogen bond donors; ≤3 hydrogen bond acceptors; cLogP estimated <1.0) [1]. The primary amine serves as both a solubility-enabling functionality and a synthetic conjugation point for fragment elaboration. The 5-carboxamide regioisomer provides a defined exit vector geometry distinct from 3-carboxamide and 4-carboxamide fragments, which is critical for structure-guided fragment growing [1]. The validated biological relevance of the isoxazole-5-carboxamide scaffold in SARS-CoV entry inhibition and TRPV1 modulation provides a target-class rationale for fragment screening library inclusion .

Parallel Library Synthesis and DNA-Encoded Library (DEL) Conjugation

The single primary amine handle, combined with the aqueous solubility advantage of the hydrochloride salt, makes this compound an ideal substrate for automated parallel synthesis platforms and DNA-encoded library (DEL) conjugation workflows. The amine can be coupled to carboxylic acid building blocks using standard HATU/DIPEA or HBTU conditions in DMF or DMSO, with the HCl salt dissolving readily in polar aprotic solvents [1]. The low molecular weight (191.61) maximizes the number of library members per gram of starting material (5.22 mmol/g free base equivalent), and the lack of additional reactive functionality minimizes side reactions during split-and-pool synthesis [1].

PDE4 Inhibitor Scaffold-Hopping and Phosphodiesterase Drug Discovery

The structural homology between the target compound's isoxazole-5-carboxamide-aminoethyl architecture and the picomolar PDE4 pharmacophore (4-carboxamide + 5-α-aminoethyl on oxazole) positions this compound as a scaffold-hopping probe [1]. While the heterocycle identity (isoxazole vs. oxazole) and carboxamide attachment mode differ, systematic exploration of this scaffold in PDE4 or related phosphodiesterase (PDE3, PDE7, PDE10) assays could reveal novel intellectual property space. The availability of the compound at ≥95% purity from multiple vendors supports reproducible enzymatic assay screening .

Quote Request

Request a Quote for N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.